molecular formula C20H21F2N3O3S B6068155 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B6068155
M. Wt: 421.5 g/mol
InChI Key: QHLLUAFIMJXKAF-UHFFFAOYSA-N
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Description

  • Difluoromethylation can be performed using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
  • Catalysts like copper or palladium complexes are often employed to facilitate the reaction.
  • Attachment of the 3,4-Dimethoxyphenyl Group:

    • This step involves the coupling of the pyrido[2,3-d]pyrimidin-4(1H)-one core with a 3,4-dimethoxyphenyl derivative.
    • Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used.
  • Incorporation of the Sec-Butyl and Sulfanyl Groups:

    • The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides.
    • The sulfanyl group is typically added through thiolation reactions using thiolating agents like thiourea or thiol derivatives.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Properties

    IUPAC Name

    1-butan-2-yl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H21F2N3O3S/c1-5-10(2)25-18-16(19(26)24-20(25)29)12(17(21)22)9-13(23-18)11-6-7-14(27-3)15(8-11)28-4/h6-10,17H,5H2,1-4H3,(H,24,26,29)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QHLLUAFIMJXKAF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)N1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C(=O)NC1=S
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H21F2N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    421.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic synthesis. The key steps include:

    • Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core:

      • This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
      • Common reagents include ammonium acetate, formamide, and various catalysts.

    Chemical Reactions Analysis

    Types of Reactions: 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

      Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: The compound can be reduced at the pyrimidinone core or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

      Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

      Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

      Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

    Major Products:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Reduced pyrimidinone derivatives.

      Substitution: Substituted aromatic derivatives.

    Scientific Research Applications

    1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

      Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

      Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-viral activities.

      Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

    Mechanism of Action

    Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The presence of the difluoromethyl and 3,4-dimethoxyphenyl groups in 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(3,4-DIMETHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE makes it unique in terms of its potential interactions and effects.

    Comparison with Similar Compounds

    • 1-(Methyl)-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
    • 1-(Ethyl)-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
    • 1-(Propyl)-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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